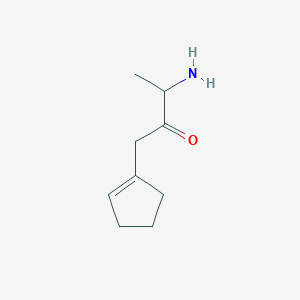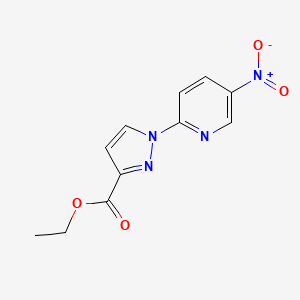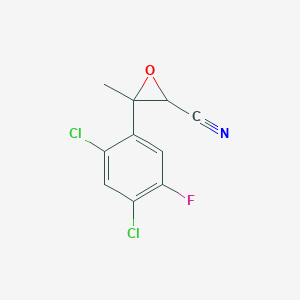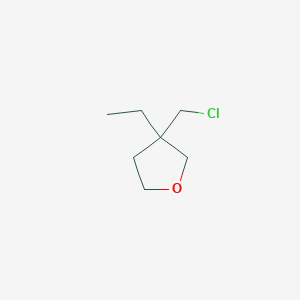![molecular formula C9H15BrO B13192282 3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)
3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan is a synthetic organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a bromomethyl group and a hexahydrocyclopenta[b]furan ring system. The presence of the bromomethyl group makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan typically involves the bromination of a precursor furan compound. One common method is the reaction of 3-(bromomethyl)furan with pyridinium chlorochromate (PCC) to form the desired product . This reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of bromine as a reagent and appropriate catalysts can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom, resulting in a simpler furan derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Pyridinium chlorochromate (PCC) or other mild oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of de-brominated furan derivatives.
Scientific Research Applications
3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of polymers and resins due to its reactive bromomethyl group.
Mechanism of Action
The mechanism of action of 3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The furan ring can also participate in hydrogen bonding and hydrophobic interactions with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-(bromomethyl)furan: A simpler furan derivative with similar reactivity.
2-methylfuran: Lacks the bromomethyl group but shares the furan ring structure.
5-bromomethyl-2-furylchromone: Contains a bromomethyl group and a chromone ring, used in photosensitive applications.
Uniqueness
3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan is unique due to its hexahydrocyclopenta[b]furan ring system, which provides additional stability and reactivity compared to simpler furan derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Properties
Molecular Formula |
C9H15BrO |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
3a-(bromomethyl)-2-methyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan |
InChI |
InChI=1S/C9H15BrO/c1-7-5-9(6-10)4-2-3-8(9)11-7/h7-8H,2-6H2,1H3 |
InChI Key |
OOIUXRXWSVBTAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCC2O1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)


![3-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13192222.png)
![5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13192226.png)





![[2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13192304.png)
